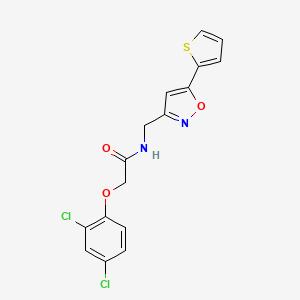

![molecular formula C24H19FN4O2S B2615242 5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902433-12-9](/img/structure/B2615242.png)

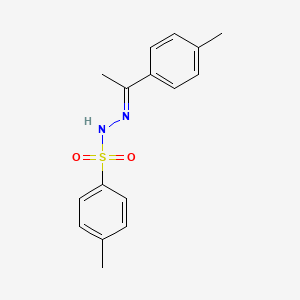

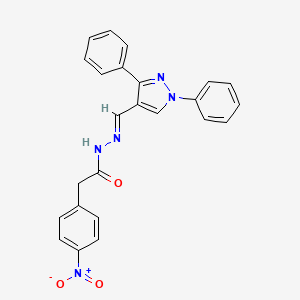

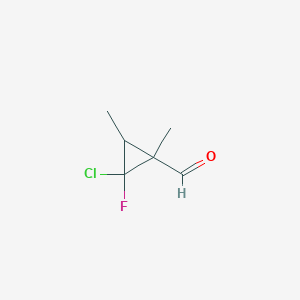

5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,4]triazolo[1,5-c]quinazoline . Compounds in this family are known to have significant biological activities and are the subject of ongoing research .

Synthesis Analysis

Methods for the synthesis of similar compounds have been developed, including thiolation of oxo derivatives, [5+1] cyclocondensation of [2-(3-heteroaryl-[1,2,4]triazol-5-yl)phenyl]amines with carbon disulfide, potassium ethyl xanthogenate, or aryl isothiocyanates, and in situ reaction of 2-isothiocyanatobenzonitrile with hydrazides .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve various synthetic methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on compounds structurally related to 5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline has demonstrated promising antimicrobial and antifungal properties. For example, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized, and preliminary bioassays indicated that some of these compounds possessed good antimicrobial activities. Specifically, 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one exhibited the best inhibitory effect against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, superior to the commercial bactericide, bismerthiazol (Yan et al., 2016).

Another study focused on the synthesis of some new thiazoloquinazoline derivatives, which showed significant in vitro antimicrobial activity against various bacterial and fungal strains, with some compounds exhibiting potent activity comparable to standard drugs (Selvam & Palanirajan, 2010).

Anticancer Activity

Research on related compounds has also demonstrated anticancer potential. A study on new quinazoline derivatives revealed significant in vitro cytotoxicity against cancer cell lines, with some compounds found to be more potent than standard drugs. The study underscores the potential of these derivatives as anticancer agents, suggesting a promising avenue for the development of new therapeutic compounds (Abuelizz et al., 2017).

Another investigation into 5-styryltetrazolo[1,5-c]quinazolines substituted at the 9-position found that some derivatives exhibited significant cytotoxicity against human breast adenocarcinoma and cervical cancer cells. The study highlighted the potential of these compounds in anticancer therapy, further emphasizing the relevance of this class of compounds in medical research (Mphahlele et al., 2017).

Mechanism of Action

Target of Action

It is known that derivatives of [1,2,4]triazolo[1,5-c]quinazoline have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune responses.

Mode of Action

It is known that [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes.

Future Directions

Biochemical Analysis

Biochemical Properties

The compound, 5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline, is capable of binding to various enzymes and receptors in the biological system . This is due to the electron-rich aromatic framework of the 1,2,4-triazole ring, which enables it to readily bind to various receptors and enzymes via multiple non-covalent interactions .

Cellular Effects

Similar triazoloquinazoline derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, and significant cytotoxic activities .

Molecular Mechanism

It is known that triazoloquinazolines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been synthesized and evaluated for antimicrobial activity .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors .

Properties

IUPAC Name |

5-[(2-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O2S/c1-30-20-12-17-19(13-21(20)31-2)26-24(32-14-16-10-6-7-11-18(16)25)29-23(17)27-22(28-29)15-8-4-3-5-9-15/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUKKNGVYBGGGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=CC=C4F)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2615164.png)

![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2615167.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((p-tolylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2615168.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2615170.png)

![(E)-N-[1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B2615173.png)

![11-(3,4-Dimethylphenyl)-5-{[(4-ethenylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2615176.png)

![Tert-butyl 2-(4-methylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2615179.png)